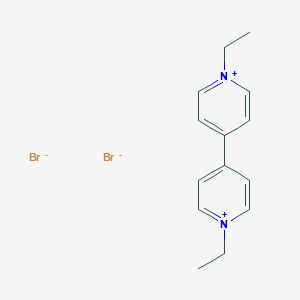

1,1'-Diethyl-4,4'-bipyridinium dibromide

Description

Properties

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEBDKLPALDQPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467092 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53721-12-3 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyl Viologen Dibromide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of ethyl viologen dibromide (1,1'-diethyl-4,4'-bipyridinium dibromide). It includes detailed experimental protocols, tabulated analytical data, and process visualizations to support researchers in its application and study. Ethyl viologen is a redox-active organic compound widely used as an electron carrier and redox indicator in various electrochemical and biochemical studies.[1][2] Its reversible color-changing properties upon reduction also make it a key component in electrochromic devices.[3][4]

Synthesis of Ethyl Viologen Dibromide

The synthesis of ethyl viologen dibromide is typically achieved through a quaternization reaction, specifically the Menshutkin reaction.[4] This process involves the reaction of 4,4'-bipyridine with an excess of an ethylating agent, such as bromoethane, in a suitable solvent.

Caption: Workflow for the synthesis of ethyl viologen dibromide.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the synthesis of ethyl viologen dibromide.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4,4'-bipyridine in a minimal amount of a suitable solvent (e.g., acetonitrile or N,N-dimethylformamide).

-

Addition of Alkylating Agent: Add a significant molar excess (e.g., 5-10 equivalents) of bromoethane to the solution.

-

Reaction: Heat the mixture to reflux (typically 80-90°C) and maintain it under vigorous stirring for 24 to 48 hours. Monitor the reaction progress by observing the precipitation of the product.

-

Isolation: After the reaction is complete, cool the flask to room temperature, allowing the product to fully crystallize. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the collected solid several times with cold acetonitrile or diethyl ether to remove unreacted starting materials and impurities.

-

Drying: Dry the purified yellow crystalline powder under vacuum to yield ethyl viologen dibromide.[5] The melting point is approximately 278°C with decomposition.[1]

Physicochemical Characterization

The synthesized ethyl viologen dibromide should be characterized to confirm its identity, purity, and electrochemical properties using various analytical techniques.

Caption: Analytical workflow for the characterization of ethyl viologen dibromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure of the synthesized compound.

Experimental Protocol:

-

Prepare an NMR sample by dissolving approximately 5-10 mg of ethyl viologen dibromide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Summary:

| Analysis | Assignment | Expected Chemical Shift (δ) ppm |

| ¹H NMR | Pyridinium protons (aromatic) | 8.5 - 9.5 (m) |

| N-CH₂ (methylene) | 4.6 - 4.8 (q) | |

| CH₃ (methyl) | 1.6 - 1.7 (t) | |

| ¹³C NMR | Pyridinium carbons | 125 - 150 |

| N-CH₂ carbon | ~55 | |

| CH₃ carbon | ~15 | |

| Note: Exact shifts can vary based on solvent and concentration.[6] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions and monitor the redox states of ethyl viologen. The dication (EV²⁺) is typically colorless or pale yellow, while the radical cation (EV•⁺) formed upon one-electron reduction is intensely colored.[4]

Caption: Reversible redox states and associated colors of ethyl viologen.

Experimental Protocol:

-

Prepare a dilute solution of ethyl viologen dibromide (e.g., 0.1 mM) in an appropriate solvent (e.g., water or acetonitrile).

-

Record the UV-Vis spectrum from 200 to 800 nm to characterize the dication (EV²⁺) state.

-

To observe the radical cation (EV•⁺), perform a chemical or electrochemical reduction. For chemical reduction, a small amount of a reducing agent like sodium dithionite can be added.

-

Immediately record the spectrum of the colored solution to determine the absorption maxima of the radical species.

Data Summary:

| Redox State | Appearance | λmax (nm) | Reference |

| Dication (EV²⁺) | Colorless/Pale Yellow | ~259 | [7] |

| Radical Cation (EV•⁺) | Intense Blue | ~396, 606 | [8] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups and confirm the overall structure.

Experimental Protocol:

-

Place a small amount of the dried ethyl viologen dibromide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Data Summary:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~2980 - 2850 | C-H stretch (aliphatic -CH₂, -CH₃) |

| ~1640 | C=C / C=N ring stretching |

| ~1480 - 1440 | C-H bending (aliphatic) |

| ~830 | Ring breathing mode of the pyridinium |

| Note: These are typical ranges for the assigned functional groups.[3][9] |

Cyclic Voltammetry (CV)

CV is the primary technique for quantifying the redox behavior of ethyl viologen. It reveals the potentials at which the two reversible one-electron reduction steps occur.

Experimental Protocol:

-

Cell Setup: Use a three-electrode electrochemical cell containing a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).[10]

-

Electrolyte Solution: Prepare a solution of ethyl viologen dibromide (e.g., 1.0 mM) in a deoxygenated aqueous solution containing a supporting electrolyte (e.g., 0.1 M KCl).[11]

-

Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[10]

-

Scan: Scan the potential from an initial value (e.g., 0.0 V) to a negative potential (e.g., -1.2 V) and back at a defined scan rate (e.g., 100 mV/s).

Data Summary:

| Redox Process | Description | Approximate Potential (V vs. Ag/AgCl) | Reference |

| First Reduction (Epc1) | EV²⁺ + e⁻ ⇌ EV•⁺ | -0.62 V | [11] |

| Second Reduction (Epc2) | EV•⁺ + e⁻ ⇌ EV⁰ | -0.89 V | [11] |

| Note: Potentials are highly dependent on the solvent, electrolyte, and reference electrode used. |

References

- 1. Ethyl viologen dibromide 99 53721-12-3 [sigmaaldrich.com]

- 2. Ethyl viologen dibromide, 99% 53721-12-3 India [ottokemi.com]

- 3. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl viologen dibromide, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. csun.edu [csun.edu]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrochemical Behavior of 1,1'-Diethyl-4,4'-bipyridinium Dibromide (Ethyl Viologen)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as ethyl viologen, is a well-studied organic compound belonging to the viologen family. Viologens are characterized by their ability to undergo reversible, sequential one-electron reduction reactions, leading to the formation of a stable radical cation and a neutral species. This distinct electrochemical behavior, coupled with intense color changes upon reduction, makes ethyl viologen a subject of significant interest in various fields, including electrochemistry, spectroelectrochemistry, and as a redox indicator. This technical guide provides a comprehensive overview of the electrochemical properties of this compound, including key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Electrochemical Behavior

The electrochemical behavior of this compound is dominated by two successive and reversible one-electron reduction steps. The dication (EV²⁺), which is colorless, first accepts an electron to form a stable, intensely colored blue-violet radical cation (EV⁺•). A second electron transfer at a more negative potential reduces the radical cation to a neutral species (EV⁰), which is typically yellow-brown.

The two-step redox process can be represented as follows:

-

First Reduction: EV²⁺ + e⁻ ⇌ EV⁺•

-

Second Reduction: EV⁺• + e⁻ ⇌ EV⁰

Quantitative Electrochemical Data

The following table summarizes key quantitative parameters that characterize the electrochemical behavior of this compound. It is important to note that specific values can vary depending on the experimental conditions such as the solvent, supporting electrolyte, and reference electrode used. The values presented here are representative for aqueous or non-aqueous systems.

| Parameter | Symbol | Value | Notes |

| First Reduction Potential | E°'₁ | -0.62 V | vs. Ag/AgCl in aqueous 0.1 M KCl.[1] |

| Second Reduction Potential | E°'₂ | -0.89 V | vs. Ag/AgCl in aqueous 0.1 M KCl.[1] |

| Diffusion Coefficient | D | 3.21–7.7 × 10⁻⁶ cm²/s | Typical range for viologens in solution.[2] |

| Heterogeneous Electron Transfer Rate Constant | k⁰ | 1.8×10⁻⁴–1.6×10⁻³ cm/s | Typical range for viologen derivatives at a Platinum electrode. |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of this compound.

Objective: To determine the formal reduction potentials (E°') and to assess the reversibility of the electron transfer processes.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon or Platinum)

-

Reference Electrode (e.g., Ag/AgCl in saturated KCl)

-

Counter Electrode (e.g., Platinum wire or mesh)

-

This compound

-

Supporting Electrolyte (e.g., 0.1 M KCl in deionized water, or 0.1 M Tetrabutylammonium hexafluorophosphate in acetonitrile for non-aqueous studies)

-

Inert gas (e.g., Nitrogen or Argon) for deoxygenation

Procedure:

-

Prepare a solution of this compound (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the solution.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

-

Set the parameters on the potentiostat. A typical potential window for scanning would be from approximately 0 V to -1.2 V to encompass both reduction peaks.

-

Initiate the cyclic voltammogram, scanning the potential from the initial value to the switching potential and back. A typical scan rate is 100 mV/s.

-

Record the resulting cyclic voltammogram (current vs. potential plot).

-

To investigate the diffusion-controlled nature of the process, perform a series of scans at varying scan rates (e.g., 20, 50, 100, 200, 500 mV/s). A linear relationship between the peak current and the square root of the scan rate, as described by the Randles-Sevcik equation, indicates a diffusion-controlled process.[3][4][5][6][7]

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously monitor changes in the optical properties of a species as its oxidation state is altered electrochemically.

Objective: To correlate the electrochemical reduction of ethyl viologen with its characteristic color changes and to obtain the absorption spectra of the radical cation (EV⁺•) and neutral species (EV⁰).

Materials and Equipment:

-

Spectroelectrochemical cell (optically transparent thin-layer electrode or honey-comb electrode)

-

Potentiostat/Galvanostat

-

UV-Vis Spectrometer with a fiber optic probe or integrated setup

-

Light Source (Deuterium and Tungsten lamps for UV-Vis range)

-

Working, reference, and counter electrodes compatible with the spectroelectrochemical cell

-

Solution of this compound with supporting electrolyte as described for CV.

Procedure:

-

Assemble the spectroelectrochemical cell and fill it with the deoxygenated solution of ethyl viologen.

-

Position the cell in the light path of the spectrometer.

-

Record a baseline spectrum of the solution with the ethyl viologen in its dicationic (EV²⁺) state at a potential where no reduction occurs (e.g., 0 V).

-

Apply a potential corresponding to the first reduction wave (e.g., -0.7 V) to generate the radical cation (EV⁺•).

-

Record the UV-Vis absorption spectrum of the colored solution. The characteristic spectrum of the ethyl viologen radical cation will show strong absorption in the visible region, typically around 608 nm, corresponding to its blue-violet color.[8]

-

Apply a more negative potential corresponding to the second reduction wave (e.g., -1.0 V) to generate the neutral species (EV⁰).

-

Record the UV-Vis absorption spectrum of the resulting solution.

-

The potential can be stepped back to more positive values to observe the reversibility of the color changes.

Visualizations

Redox Signaling Pathway of Ethyl Viologen

Caption: Redox pathway of this compound.

Experimental Workflow for Cyclic Voltammetry

Caption: Experimental workflow for cyclic voltammetry analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 3. Randles–Sevcik equation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 6. Understanding the Randles-Sevcik Equation: A Powerful Tool for Electrochemistry Research - Macias Sensors [maciassensors.com]

- 7. Randles–Ševčík Equation | Pine Research Instrumentation [pineresearch.com]

- 8. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Redox Mechanism of 1,1'-Diethyl-4,4'-Bipyridinium Dibromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as diethyl viologen, is a prominent member of the viologen family of organic redox-active compounds. Its ability to undergo reversible, multi-step electron transfer reactions has made it a subject of extensive research and a versatile component in various applications, including electrochromic devices, redox indicators, and as an electron mediator in biological systems. This technical guide provides a comprehensive overview of the redox mechanism of this compound, detailing its electrochemical properties, the kinetics of its electron transfer processes, and the spectroscopic characteristics of its different redox states. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to facilitate further research and application.

Introduction

Viologens are N,N'-disubstituted derivatives of 4,4'-bipyridine, and this compound is a classic example. The core of its functionality lies in its ability to exist in three distinct and stable redox states: a dication (EV²⁺), a radical cation (EV⁺•), and a neutral species (EV⁰).[1] The transitions between these states are characterized by distinct changes in color, making them visually observable and highly useful in various technological applications. The dicationic form is typically colorless or pale yellow, while the one-electron reduction product, the radical cation, is intensely colored, usually blue or violet.[2][3][4] This guide will delve into the fundamental aspects of these redox transformations.

Redox Mechanism

The redox mechanism of this compound involves two sequential one-electron reduction steps. The dicationic species (EV²⁺) first accepts an electron to form a stable radical cation (EV⁺•). This radical cation can then accept a second electron to form the neutral species (EV⁰). The overall redox process can be summarized as follows:

EV²⁺ (Dication) + e⁻ ⇌ EV⁺• (Radical Cation) EV⁺• (Radical Cation) + e⁻ ⇌ EV⁰ (Neutral)

An important aspect of the redox chemistry of viologens is the potential for the radical cations to form dimers in solution, which can influence the observed electrochemical and spectroscopic properties.[5]

Quantitative Data

The electrochemical and spectroscopic properties of this compound have been quantified using various techniques. The following tables summarize key data points from the literature.

Table 1: Redox Potentials of this compound

| Parameter | Value | Reference Electrode | Conditions |

| Normal Potential (E⁰) | -0.449 V | Normal Hydrogen Electrode (NHE) | 30 °C |

| First Reduction Potential (E⁰') | -0.67 V | Ag/AgCl | --- |

| Second Reduction Potential (E⁰'') | -0.99 V | Ag/AgCl | --- |

Table 2: Spectroscopic Properties of 1,1'-Diethyl-4,4'-Bipyridinium Redox States

| Redox State | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Color |

| Dication (EV²⁺) | ~300 nm | Low | Colorless |

| Radical Cation (EV⁺•) | ~608 nm | ~13,800 (estimated for ethyl viologen) | Blue/Violet |

| Neutral (EV⁰) | Not well-defined in visible | --- | Red/Brown (often insoluble) |

Note: The molar extinction coefficient for the ethyl viologen radical cation is estimated based on values reported for the closely related methyl viologen radical cation, which are in the range of 13,700-13,900 M⁻¹cm⁻¹.

Table 3: Kinetic Data for 1,1'-Diethyl-4,4'-Bipyridinium

| Parameter | Value | Method |

| Bimolecular Rate Constant (k₁) with Glutathione Reductase | 1442 ± 2 M⁻¹s⁻¹ | Spectrophotometry |

Experimental Protocols

Synthesis of this compound

Materials:

-

4,4'-Bipyridine

-

Bromoethane

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve 4,4'-bipyridine in a minimal amount of anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a twofold molar excess of bromoethane to the solution.

-

Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Collect the precipitate by vacuum filtration and wash it with anhydrous diethyl ether to remove any unreacted starting materials.

-

The crude product can be recrystallized from a mixture of ethanol and diethyl ether to obtain pure this compound as a white or off-white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Cyclic Voltammetry

Apparatus and Reagents:

-

Potentiostat

-

Three-electrode cell:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl (in saturated KCl)

-

Counter Electrode: Platinum wire

-

-

Electrolyte solution: 0.1 M supporting electrolyte (e.g., KCl, TBAPF₆) in a suitable solvent (e.g., water, acetonitrile).

-

1-5 mM solution of this compound in the electrolyte solution.

-

Inert gas (e.g., nitrogen or argon) for deoxygenation.

Procedure:

-

Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it.

-

Assemble the three-electrode cell with the electrolyte solution containing the viologen.

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

Set the parameters on the potentiostat:

-

Initial Potential: 0 V

-

Switching Potential 1: -1.2 V (to encompass both reduction waves)

-

Switching Potential 2: 0 V

-

Scan Rate: 100 mV/s (can be varied to study scan rate dependence)

-

-

Run the cyclic voltammogram and record the data.

-

Analyze the voltammogram to determine the peak potentials for the two reduction waves and the corresponding oxidation waves.

Spectroelectrochemistry

Apparatus and Reagents:

-

Potentiostat

-

UV-Vis Spectrometer

-

Optically transparent thin-layer electrochemical (OTTLE) cell or a cuvette with a transparent working electrode (e.g., indium tin oxide (ITO) coated glass).

-

Reference and counter electrodes compatible with the cell.

-

Solution of this compound in an appropriate electrolyte solution.

Procedure:

-

Assemble the spectroelectrochemical cell with the viologen solution.

-

Record a background UV-Vis spectrum of the solution at the open-circuit potential.

-

Apply a potential just negative of the first reduction potential (e.g., -0.7 V vs. Ag/AgCl) and record the UV-Vis spectrum of the generated radical cation.

-

Incrementally step the potential to more negative values and record the spectra at each potential to observe the formation of the neutral species.

-

The absorbance at the λmax of the radical cation can be plotted against the applied potential to generate a Nernst plot.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Apparatus and Reagents:

-

EPR Spectrometer

-

EPR flat cell or capillary tube

-

Electrochemical setup for in-situ generation of the radical cation (optional).

-

A solution of this compound.

-

A reducing agent (e.g., sodium dithionite) or an electrochemical cell to generate the radical cation.

Procedure:

-

Generate the radical cation of 1,1'-diethyl-4,4'-bipyridinium either chemically by adding a reducing agent to a deoxygenated solution or electrochemically within the EPR cavity.

-

Transfer the solution containing the radical cation to an EPR tube or flat cell.

-

Place the sample in the EPR spectrometer cavity.

-

Set the EPR parameters:

-

Microwave Frequency: X-band (~9.5 GHz)

-

Microwave Power: Low power to avoid saturation (e.g., 1-5 mW)

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: Optimized for resolution without line broadening.

-

Sweep Width and Center Field: Centered around the expected g-value for organic radicals (~2.0023).

-

-

Record the EPR spectrum.

-

Analyze the spectrum to determine the g-value and hyperfine coupling constants, which provide information about the electronic structure of the radical cation.

Visualizations

Caption: Redox states of 1,1'-diethyl-4,4'-bipyridinium.

Caption: Experimental workflow for cyclic voltammetry.

Caption: Workflow for spectroelectrochemistry experiments.

Conclusion

The redox mechanism of this compound is a well-defined process involving two successive one-electron transfers, leading to the formation of a stable and intensely colored radical cation and a neutral species. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with this versatile molecule. Understanding the intricacies of its redox behavior is crucial for its effective application in diverse fields, from materials science to drug development. Further research into tuning the redox potentials and kinetic properties through structural modifications will continue to expand the utility of viologens.

References

In-Depth Spectroscopic Analysis of 1,1'-Diethyl-4,4'-bipyridinium Dibromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,1'-diethyl-4,4'-bipyridinium dibromide, a compound commonly known as diethyl viologen. This document details the fundamental spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using various techniques, including Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Raman spectroscopy. The quantitative data is presented in a clear, tabular format to facilitate comparison and interpretation.

Introduction

This compound is a quaternary salt of 4,4'-bipyridine. As a member of the viologen family, it is well-known for its electrochromic properties, undergoing reversible color changes upon reduction and oxidation. These characteristics make it a subject of interest in various fields, including electrochemistry, materials science, and biochemistry. A thorough understanding of its spectroscopic properties is crucial for its characterization, quality control, and for elucidating its behavior in different chemical environments. This guide serves as a central resource for the spectroscopic analysis of this compound.

Molecular Structure

The chemical structure of this compound consists of a central 4,4'-bipyridinium dication with ethyl groups attached to each nitrogen atom, and two bromide anions as counter-ions.

IUPAC Name: 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium dibromide[1]

Chemical Formula: C₁₄H₁₈Br₂N₂[1]

Molecular Weight: 374.11 g/mol [1][2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.1 - 9.3 | Doublet | 4H | Protons ortho to N (H-2, H-6, H-2', H-6') |

| 8.5 - 8.7 | Doublet | 4H | Protons meta to N (H-3, H-5, H-3', H-5') |

| 4.8 - 5.0 | Quartet | 4H | Methylene protons (-CH₂-) |

| 1.7 - 1.9 | Triplet | 6H | Methyl protons (-CH₃) |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Carbons ortho to N (C-2, C-6, C-2', C-6') |

| ~147 | Quaternary carbons (C-4, C-4') |

| ~127 | Carbons meta to N (C-3, C-5, C-3', H-5') |

| ~60 | Methylene carbons (-CH₂-) |

| ~14 | Methyl carbons (-CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In its oxidized (dicationic) state, this compound is typically colorless or pale yellow and exhibits strong absorption in the UV region. Upon reduction to the radical cation, it develops a characteristic deep blue or purple color with strong absorption in the visible range.

Table 3: UV-Vis Spectral Data (Dicationic Form in Aqueous Solution)

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |

| ~260 nm | ~21,000 M⁻¹cm⁻¹[3] | π → π* |

Upon one-electron reduction to the radical cation (EV⁺•), new absorption bands appear in the visible region, typically around 396 nm and 606 nm, which are responsible for the characteristic blue color.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which is useful for identifying functional groups and confirming the overall structure.

Table 4: Key IR Absorption Bands (Solid State, ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2980 - 2900 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | Pyridinium ring C=C and C=N stretching |

| ~1560 | Medium | Pyridinium ring stretching |

| ~1180 | Strong | C-N stretching |

| ~830 | Strong | C-H out-of-plane bending |

Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations of the bipyridinium core.

Table 5: Key Raman Shifts (Solid State)

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~1650 | Strong | Pyridinium ring stretching |

| ~1350 | Medium | Inter-ring C-C stretch |

| ~1250 | Medium | C-H in-plane bending |

| ~1030 | Strong | Symmetric ring breathing |

| ~932 | Medium | Ring breathing mode of EV²⁺[4] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation:

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

Temperature: 298 K.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

Temperature: 298 K.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS, though not suitable for D₂O).

-

Integrate the signals in the ¹H spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

-

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of the dicationic form.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in deionized water or a suitable buffer.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrument Parameters:

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended.

-

Wavelength Range: Scan from 200 nm to 800 nm.

-

Blank: Use the same solvent as used for the sample preparation.

-

Cuvettes: Use 1 cm path length quartz cuvettes.

-

-

Data Acquisition and Analysis:

-

Record the absorbance spectrum of the blank.

-

Record the absorbance spectra of the standard solutions.

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve according to the Beer-Lambert law (A = εbc).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum for the identification of functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Analysis:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding molecular vibrations.

-

Raman Spectroscopy

Objective: To obtain the Raman spectrum to complement the IR data and analyze the skeletal vibrations.

Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound powder in a glass vial or on a microscope slide.

-

-

Instrument Parameters:

-

Spectrometer: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

-

Laser Power: Use a low laser power to avoid sample degradation.

-

Spectral Range: Typically 200 cm⁻¹ to 3200 cm⁻¹.

-

Acquisition Time and Accumulations: Adjust as needed to obtain a good signal-to-noise ratio.

-

-

Data Acquisition and Analysis:

-

Focus the laser on the sample.

-

Acquire the Raman spectrum.

-

Identify and label the major Raman shifts and assign them to the corresponding molecular vibrations.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: Overall workflow for the spectroscopic analysis of this compound.

Caption: Detailed experimental workflow for NMR analysis.

Caption: Relationship between IR and Raman spectroscopy.

References

- 1. This compound | C14H18Br2N2 | CID 11474262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl viologen dibromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. benchchem.com [benchchem.com]

- 7. publishing.bceln.ca [publishing.bceln.ca]

"crystal structure of 1,1'-diethyl-4,4'-bipyridinium diiodide"

An In-depth Technical Guide on the Crystal Structure of 1,1'-Diethyl-4,4'-bipyridinium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,1'-diethyl-4,4'-bipyridinium diiodide, a compound of interest in materials science and drug development. This document details its crystallographic parameters, experimental protocols for its synthesis and characterization, and visualizations of its molecular structure and the workflow for its analysis.

Core Compound Structure

1,1'-Diethyl-4,4'-bipyridinium diiodide consists of a planar dication, 1,1'-diethyl-4,4'-bipyridinium, and two iodide anions. The positive charge on the bipyridinium moiety is delocalized across the two nitrogen-containing rings.

Caption: Ionic association in 1,1'-diethyl-4,4'-bipyridinium diiodide.

Crystallographic Data

The crystal structure of 1,1'-diethyl-4,4'-bipyridinium diiodide has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈I₂N₂ |

| IUPAC Name | 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium diiodide |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a | 6.1965 Å |

| b | 13.025 Å |

| c | 10.419 Å |

| α | 90.00° |

| β | 103.88° |

| γ | 90.00° |

| Z | 2 |

| Residual Factor (R) | 0.033 |

| Weighted Residual Factor (wR) | 0.073 |

Experimental Protocols

The synthesis and crystal structure determination of 1,1'-diethyl-4,4'-bipyridinium diiodide are based on the methods described by Eckert et al. in Acta Crystallographica Section C (1999).

Synthesis of 1,1'-Diethyl-4,4'-bipyridinium Diiodide

A solution of 4,4'-bipyridine in a suitable solvent, such as acetonitrile, is treated with an excess of iodoethane. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the quaternization of the nitrogen atoms. The product, 1,1'-diethyl-4,4'-bipyridinium diiodide, precipitates from the solution and can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol-water.

Single-Crystal X-ray Diffraction

A single crystal of 1,1'-diethyl-4,4'-bipyridinium diiodide of suitable size and quality is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature, typically 293 K, using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data is processed to yield the unit cell parameters and intensity data. The crystal structure is then solved by direct methods and refined by full-matrix least-squares on F².

Caption: Experimental workflow for synthesis and crystallographic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl Viologen Dibromide Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl viologen dibromide, systematically named 1,1'-diethyl-4,4'-bipyridinium dibromide, is a quaternary bipyridinium salt belonging to the viologen family. Viologens are well-regarded for their intense, reversible color changes upon reduction and oxidation, making them valuable in various applications, including electrochromic devices, redox indicators, and as electron mediators in biological systems. For researchers and professionals in drug development and other scientific fields, a thorough understanding of the solubility and stability of ethyl viologen dibromide is paramount for its effective and reliable application.

This technical guide provides a comprehensive overview of the solubility and stability of ethyl viologen dibromide solutions, including quantitative data where available, detailed experimental protocols, and visualizations of key concepts to facilitate understanding.

Core Properties of Ethyl Viologen Dibromide

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₈Br₂N₂ | [1] |

| Molecular Weight | 374.11 g/mol | [1][2] |

| Appearance | White to yellow to green crystalline powder | [3] |

| Melting Point | 278 °C (decomposes) | [2] |

Solubility of Ethyl Viologen Dibromide

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Water | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

It is important to note that the term "slightly soluble" is a qualitative description. For precise applications, quantitative determination of solubility is necessary. The solubility of viologen salts can be significantly influenced by the nature of the counter-ion. For instance, ethyl viologen diperchlorate has a reported solubility of 2.5% in water. While not directly transferable to the dibromide salt, this suggests that the solubility is likely in a similar range.

Experimental Protocol for Determining Solubility

A reliable method for determining the solubility of viologen derivatives involves UV-Vis spectrophotometry. This method is based on the strong UV absorbance of the viologen dication.

Materials:

-

Ethyl viologen dibromide

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Centrifuge

-

UV-Vis spectrophotometer

-

Sonicator

Procedure:

-

Preparation of a Saturated Solution:

-

To a known mass of ethyl viologen dibromide (e.g., 100 mg), add the solvent dropwise while sonicating.

-

Continue adding the solvent until a saturated solution is maintained, meaning solid material remains undissolved after vigorous mixing and sonication for at least 15 minutes.[4]

-

-

Sample Preparation:

-

Centrifuge the saturated solution to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

-

Serial Dilution:

-

Perform a series of accurate dilutions of the supernatant to bring the absorbance within the linear range of the calibration curve. For example, a 10,000 to 100,000-fold dilution may be necessary.[4]

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of ethyl viologen dibromide of known concentrations (e.g., 0.005, 0.01, 0.02, 0.03, 0.04, 0.05, and 0.06 mM).[5]

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the viologen dication.

-

Plot a graph of absorbance versus concentration to generate a calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted supernatant samples.

-

Use the calibration curve to determine the concentration of the diluted samples.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor. The solubility is expressed as the concentration of the saturated solution.[4]

-

Logical Workflow for Solubility Determination

Caption: Workflow for determining the solubility of ethyl viologen dibromide.

Stability of Ethyl Viologen Dibromide Solutions

The stability of ethyl viologen dibromide is influenced by several factors, including pH, temperature, and exposure to light and oxidizing agents.

General Stability

Ethyl viologen dibromide is generally stable under normal storage conditions in a dry, cool, and well-ventilated place.[2] It is incompatible with strong oxidizing agents.[2] The molecule itself is considered to be electrochemically and thermally stable.[6]

Thermal Stability:

Ethyl viologen dibromide has a decomposition temperature of 278 °C, indicating good thermal stability in its solid form.[2] The stability of its solutions at elevated temperatures would require specific experimental investigation.

pH Stability:

The stability of viologens is known to be pH-dependent. While stable in neutral and acidic solutions, they can undergo degradation in alkaline (basic) conditions. The primary degradation pathway is believed to be dealkylation through nucleophilic attack by hydroxide ions.

Photostability:

While specific photodegradation studies on ethyl viologen dibromide are not widely available, viologens, in general, are redox-active molecules that can participate in photochemical reactions. Upon reduction, they form intensely colored radical cations, a process that can be initiated by light in the presence of a suitable electron donor. The stability of ethyl viologen dibromide solutions upon exposure to UV or visible light should be experimentally verified for light-sensitive applications.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the degradation of a compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Stability-Indicating HPLC Method Development:

A stability-indicating HPLC method is one that can separate the parent compound (ethyl viologen dibromide) from its degradation products, allowing for accurate quantification of the parent compound over time.

Forced Degradation Studies:

To develop and validate a stability-indicating method, forced degradation studies are performed. This involves subjecting the ethyl viologen dibromide solution to various stress conditions to generate potential degradation products.

-

Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

-

Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[7]

-

Thermal Degradation: Expose the solution to dry heat.

-

Photodegradation: Expose the solution to UV and visible light.

HPLC Analysis:

The stressed samples are then analyzed by HPLC. The chromatographic conditions (e.g., column, mobile phase, flow rate, detector wavelength) are optimized to achieve adequate separation of the parent peak from any degradation product peaks.

UV-Vis Spectroscopy for Monitoring Degradation:

UV-Vis spectroscopy can be a useful tool for monitoring the degradation of ethyl viologen dibromide, particularly if the degradation products have different absorption spectra from the parent compound. The reduction of the viologen dication to its colored radical cation can be readily monitored by observing the appearance of characteristic absorption bands in the visible region.[8]

Signaling Pathway for pH-Dependent Degradation

References

- 1. This compound | C14H18Br2N2 | CID 11474262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Ethyl viologen dibromide, 99% 53721-12-3 India [ottokemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1,1'-diethyl-4,4'-bipyridinium dibromide (CAS: 53721-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-diethyl-4,4'-bipyridinium dibromide, also known as Ethyl Viologen Dibromide, is a quaternary ammonium compound belonging to the viologen family. Viologens are a class of organic compounds that have garnered significant interest due to their pronounced redox activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, and an in-depth look at the toxicological signaling pathways it and related compounds are known to induce. For drug development professionals, understanding these pathways is crucial for evaluating potential off-target effects and for studying cellular responses to oxidative stress, a key factor in various disease states and drug-induced toxicities.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53721-12-3 | [1] |

| Molecular Formula | C₁₄H₁₈Br₂N₂ | [1] |

| Molecular Weight | 374.11 g/mol | [1] |

| IUPAC Name | 1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium dibromide | [1] |

| Synonyms | Ethyl Viologen Dibromide, 1,1'-diethyl-4,4'-bipyridinium di-bromide | [2] |

| Appearance | White to yellow to green crystalline powder | [2] |

| Melting Point | 278 °C (decomposes) | |

| Solubility | Soluble in polar solvents such as water and methanol. | [2] |

| Purity | Typically >97% | [3][4] |

Spectral Data Summary:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the aromatic protons of the bipyridinium core.

-

¹³C NMR: The carbon NMR spectrum will display peaks corresponding to the ethyl carbons and the distinct carbons of the bipyridinium rings.[5][6][7][8]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 4,4'-bipyridine with an excess of an ethylating agent, such as bromoethane.

Materials:

-

4,4'-Bipyridine

-

Bromoethane

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Büchner funnel and filter paper

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1 equivalent of 4,4'-bipyridine in anhydrous acetonitrile.

-

Add a significant excess (at least 2.5 equivalents) of bromoethane to the solution.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

As the reaction proceeds, a precipitate of the product will form.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a generous amount of anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

Purification and Characterization

The primary method of purification is recrystallization from a suitable solvent system, such as ethanol/ether. The identity and purity of the synthesized compound should be confirmed by:

-

Melting Point Determination: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): Confirm the chemical structure by analyzing the chemical shifts and integration of the peaks.

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Signaling Pathway: Bipyridinium-Induced Cellular Toxicity

The toxicity of bipyridinium compounds like this compound is primarily driven by their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This diagram illustrates the key signaling pathways implicated in this process.

Caption: Key signaling pathways activated by bipyridinium-induced oxidative stress.

Applications and Relevance to Drug Development

While this compound itself is primarily used as a redox indicator and in herbicide research, the study of its biological effects and those of related viologens provides a valuable model for several areas of drug development:

-

Toxicology and Safety Pharmacology: The well-documented toxicological pathways of bipyridinium compounds serve as a classic example of redox-cycling-induced cell death. Understanding these mechanisms can aid in the preclinical safety assessment of drug candidates that have the potential to undergo similar bioactivation.

-

Oxidative Stress Research: As potent inducers of ROS, viologens are useful tools for studying the cellular responses to oxidative stress. This is relevant for research into neurodegenerative diseases, cardiovascular diseases, and cancer, where oxidative stress is a key pathological feature.

-

Drug Delivery: The cationic nature of viologens has been explored for its potential in gene delivery systems, although their inherent toxicity is a significant hurdle to overcome.

-

Herbicide Development: For researchers in the agrochemical field, understanding the structure-activity relationships of bipyridinium compounds is crucial for the design of new and more effective herbicides.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or with respiratory protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a well-characterized viologen with important applications as a redox indicator and in the study of bipyridinium herbicides. For scientists in drug development, its primary relevance lies in its ability to induce oxidative stress through redox cycling, providing a valuable chemical tool to investigate the complex signaling pathways that govern cellular responses to such insults. A thorough understanding of these mechanisms is essential for predicting and mitigating potential toxicities of new chemical entities and for developing novel therapeutic strategies for diseases with an oxidative stress component.

References

- 1. This compound | C14H18Br2N2 | CID 11474262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl viologen dibromide, 99% 53721-12-3 India [ottokemi.com]

- 3. Ethyl viologen dibromide, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 455030010 [thermofisher.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. scribd.com [scribd.com]

- 7. compoundchem.com [compoundchem.com]

- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

An In-depth Technical Guide to Bipyridinium-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction to Bipyridinium Compounds

Bipyridinium compounds, also known as "viologens," are quaternary salts derived from 4,4'-bipyridine. The core structure consists of two pyridine rings linked at the 4 and 4' positions, with each nitrogen atom quaternized by a substituent, typically an alkyl or aryl group. This arrangement results in a dicationic species that is the most stable of its three primary redox states.[1]

The defining characteristic of bipyridinium compounds is their exceptional redox activity. They can undergo two successive single-electron reductions, first forming a stable, intensely colored radical cation (V⁺•) and then a neutral species (V⁰).[1][2] This reversible redox behavior is central to their diverse applications, which range from herbicides and redox indicators to advanced materials for energy storage and photoredox catalysis.[3][4][5] The most well-known examples are Paraquat (1,1′-dimethyl-4,4′-bipyridinium dichloride) and Diquat (1,1′-ethylene-2,2′-bipyridinium dibromide), which are widely used as non-selective contact herbicides.[6][7]

In recent years, the tunability of their electrochemical properties through modification of the N-substituents has spurred significant research into their use as anolytes in aqueous organic redox flow batteries (AORFBs) and as electron mediators in bio-electrocatalysis.[1][4][5] While the bipyridine scaffold is explored in drug discovery for its metal-chelating and biological activities, the pronounced systemic toxicity of simple bipyridinium salts like paraquat currently limits their direct therapeutic applications.[8][9] This guide provides a comprehensive technical overview of the synthesis, properties, applications, and biological mechanisms of bipyridinium-based compounds.

Physicochemical and Redox Properties

The utility of bipyridinium compounds is fundamentally linked to their physicochemical properties, particularly their multi-stage redox behavior. The substituents on the nitrogen atoms and the counter-ions can be modified to tune these properties for specific applications.

Redox Activity

Bipyridinium dications (V²⁺) are typically colorless and highly stable. They undergo a reversible one-electron reduction to form a stable radical cation (V⁺•), followed by a second one-electron reduction to form a neutral species (V⁰).[2]

V²⁺ (dication, often colorless) + e⁻ ⇌ V⁺• (radical cation, intensely colored) V⁺• + e⁻ ⇌ V⁰ (neutral, lightly colored)

This redox cycling is responsible for both their useful functions and their toxicity. The reduction potentials can be precisely tuned by altering the N-substituents, which affects the electron density on the pyridinium rings.[5]

Quantitative Redox and Toxicity Data

The following tables summarize key quantitative data for representative bipyridinium compounds.

Table 1: Redox Potentials of Selected Bipyridinium Compounds (Viologens)

| Compound Name | N-Substituent | E'₁ (V²⁺/V⁺•) vs. SHE | E'₂ (V⁺•/V⁰) vs. SHE | Reference(s) |

|---|---|---|---|---|

| Methyl Viologen (Paraquat) | Methyl | -0.45 | -0.89 | [2] |

| Benzyl Viologen | Benzyl | -0.36 | -0.76 | [10] |

| Octyl Viologen (OV) | n-Octyl | -0.42 (Anodic: -0.34, Cathodic: -0.62) | -0.79 (Anodic: -0.60, Cathodic: -0.98) | [2] |

| Diquat | Ethylene bridge | -0.35 | - | [10] |

| 4,4'-Bipyridinium (unsubstituted) | H | -0.55 | -0.95 | [4] |

| 1,1′-didekyl-4,4′-bipyridinium | n-Decyl | -0.35 (Anodic: -0.27, Cathodic: -0.55) | - | [2] |

Note: Potentials can vary with experimental conditions (electrolyte, pH, reference electrode). Values from different sources have been converted to the Standard Hydrogen Electrode (SHE) scale where possible for comparison.

Table 2: Mammalian Toxicity of Paraquat and Diquat

| Compound | Test Animal | Route | LD₅₀ (mg/kg body weight) | Reference(s) |

|---|---|---|---|---|

| Paraquat | Human (estimated) | Oral | 3 - 5 | [7][11] |

| Rat | Oral | 110 - 150 | [12] | |

| Rabbit | Dermal | 236 - 325 | [12] | |

| Diquat | Rat | Oral | 600 | [11] |

| | Rabbit | Dermal | 260 |[11] |

Synthesis and Characterization

The synthesis of bipyridinium salts is typically a straightforward process involving two main stages: the synthesis of the bipyridine precursor and its subsequent quaternization (N-alkylation).

Synthesis of Bipyridine Precursors

Unsymmetrical and substituted 4,4'-bipyridines are often prepared using modern cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method.[3][13]

This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a 4-pyridylboronic acid with an aryl bromide.[14]

-

Reagents & Equipment:

-

Aryl bromide (1.0 equiv)

-

4-Pyridylboronic acid or suitable boronate ester (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%)

-

Ligand (if required, e.g., phosphine-based ligands)

-

Base (e.g., K₂CO₃, KF, Na₂CO₃, 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

-

Schlenk flask or sealed vial, magnetic stirrer, heating mantle, inert atmosphere (Nitrogen or Argon).

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, 4-pyridylboronic acid, base, and palladium catalyst/ligand.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture and heat to reflux (typically 80-120 °C) for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted bipyridine.

-

Caption: Generalized workflow for Suzuki-Miyaura coupling synthesis.

N-Alkylation (Quaternization)

The conversion of a 4,4'-bipyridine to a bipyridinium salt is achieved through N-alkylation, typically by reacting the bipyridine with an alkyl halide.

This protocol describes a general method for the synthesis of a symmetric 1,1'-dialkyl-4,4'-bipyridinium salt.[15]

-

Reagents & Equipment:

-

4,4'-Bipyridine (1.0 equiv)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide, 2.2-3.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

-

Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

-

-

Procedure:

-

Dissolve 4,4'-bipyridine in the anhydrous solvent in a round-bottom flask.

-

Add the alkyl halide to the solution. For highly reactive halides like methyl iodide, the reaction may proceed at room temperature. For less reactive halides, heating is required.

-

Heat the reaction mixture (typically 60-100 °C) and stir for 4-24 hours. The bipyridinium salt will often precipitate from the solution as it forms.

-

Monitor the reaction by TLC, observing the disappearance of the 4,4'-bipyridine starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid product with a cold solvent (e.g., diethyl ether or cold acetonitrile) to remove unreacted starting materials and impurities.

-

Dry the final product under vacuum. If the product does not precipitate, it can be isolated by removing the solvent under reduced pressure and purifying via recrystallization.

-

Caption: Experimental workflow for N-alkylation of 4,4'-bipyridine.

Characterization

The electrochemical properties of bipyridinium compounds are most commonly investigated using cyclic voltammetry (CV).

This protocol outlines the general procedure for obtaining a cyclic voltammogram to determine the redox potentials of a bipyridinium compound.[16][17][18]

-

Equipment & Materials:

-

Potentiostat with a three-electrode cell.

-

Working Electrode (e.g., Glassy Carbon or Platinum).

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE)).

-

Counter (Auxiliary) Electrode (e.g., Platinum wire).

-

Bipyridinium salt sample (typically 1-5 mM).

-

Supporting electrolyte (e.g., 0.1 M KCl, Bu₄NPF₆ in an appropriate solvent like water or acetonitrile).

-

Inert gas (Nitrogen or Argon) for deoxygenation.

-

-

Procedure:

-

Prepare a solution of the bipyridinium salt in the solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell, ensuring the electrodes are immersed in the solution.

-

Polish the working electrode surface (e.g., with alumina slurry) and rinse thoroughly before use.

-

Deoxygenate the solution by bubbling the inert gas through it for 10-15 minutes. Maintain an inert atmosphere above the solution during the experiment.

-

Set the potentiostat parameters: define the potential window to scan across the expected reduction peaks, set the initial potential, and select a scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammetry scan. The resulting plot of current vs. potential (voltammogram) will show cathodic peaks (reduction) and anodic peaks (oxidation).

-

From the voltammogram, determine the peak potentials (Epc for cathodic, Epa for anodic). The formal potential (E°') for each redox couple can be estimated as (Epa + Epc) / 2.

-

Perform scans at various rates (e.g., 20, 50, 100, 200 mV/s) to investigate the reversibility of the redox processes.

-

Biological Activity and Mechanism of Toxicity

The potent biological activity of bipyridinium herbicides like paraquat and diquat is a direct consequence of their ability to undergo redox cycling within living cells, leading to massive oxidative stress.

The Redox Cycling Mechanism

The toxicity of paraquat is initiated by its one-electron reduction to form the paraquat radical cation (PQ⁺•).[19] This reduction is catalyzed by NADPH-dependent enzymes, such as NADPH-cytochrome P450 reductase.[19][20] The highly reactive radical cation then rapidly reacts with molecular oxygen (O₂) to regenerate the paraquat dication (PQ²⁺) and produce a superoxide anion (O₂⁻•).[10][19] This futile cycle consumes cellular reducing equivalents (NADPH) and continuously generates reactive oxygen species (ROS).[19] The resulting superoxide can lead to the formation of more damaging ROS, such as hydrogen peroxide and the hydroxyl radical, which attack cellular components, particularly lipids in cell membranes (lipid peroxidation), causing loss of membrane integrity and cell death.[19]

Caption: The NADPH-dependent redox cycling of paraquat leading to cell death.

Applications in Research and Development

Herbicides

Paraquat and diquat are fast-acting, non-selective contact herbicides.[7] Their ability to rapidly generate ROS disrupts photosynthesis and destroys plant cell membranes, causing desiccation of green tissue.[11] They are used for weed control and as pre-harvest desiccants.[7]

Redox Flow Batteries (RFBs)

Bipyridinium salts ("viologens") are promising anolyte materials for aqueous organic redox flow batteries due to their high solubility, negative reduction potentials, and good electrochemical stability under neutral pH conditions.[4][5] Research focuses on designing N-substituents to optimize redox potential, improve stability, and increase energy density.[4]

Table 3: Performance Metrics for a Bipyridinium-Based RFB

| Parameter | Description | Typical Value/Range | Reference(s) |

|---|---|---|---|

| Cell Voltage | The potential difference between the anolyte and catholyte. | 1.0 - 1.5 V | [21][22] |

| Capacity | The total charge that can be stored, often per volume of electrolyte. | 10 - 25 Ah L⁻¹ | [22] |

| Coulombic Efficiency | The ratio of charge extracted during discharge to the charge supplied during charging. | > 98% | [4] |

| Energy Efficiency | The ratio of energy output during discharge to energy input during charging. | > 80% | [4] |

| Capacity Fade | The rate of capacity loss per cycle, indicating stability. | < 0.1% per cycle |[4] |

Drug Development and Biological Research

While the high systemic toxicity of simple viologens like paraquat precludes their direct use as drugs, the bipyridine scaffold is a significant point of interest in medicinal chemistry.[8][9] Bipyridine derivatives (not necessarily the dicationic salts) and their metal complexes have demonstrated a range of biological activities, including anticancer, antimicrobial, and immunomodulatory properties.[9][23] They can act as inhibitors of key signaling pathways, such as AKT and BRAF, and induce apoptosis in cancer cells.[23] The study of bipyridinium compounds in biological systems continues to be valuable for understanding mechanisms of oxidative stress and for designing redox-active probes and mediators for bio-electrocatalysis.[1]

References

- 1. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Associative pyridinium electrolytes for air-tolerant redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox Property Tuning in Bipyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Paraquat - Wikipedia [en.wikipedia.org]

- 7. epa.gov [epa.gov]

- 8. benchchem.com [benchchem.com]

- 9. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox cycling of the herbicide paraquat in microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.flvc.org [journals.flvc.org]

- 12. EXTOXNET PIP - PARAQUAT [extoxnet.orst.edu]

- 13. preprints.org [preprints.org]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 17. inlab.thu.edu.tw [inlab.thu.edu.tw]

- 18. static.igem.org [static.igem.org]

- 19. researchgate.net [researchgate.net]

- 20. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology and Safety of 1,1'-Diethyl-4,4'-bipyridinium Dibromide (Paraquat)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1'-Diethyl-4,4'-bipyridinium dibromide, commonly known as paraquat, is a fast-acting, non-selective contact herbicide.[1][2] Despite its efficacy in agriculture, its high acute toxicity to humans and animals presents significant safety concerns.[1][3] This technical guide provides a comprehensive overview of the toxicology and safety data for paraquat, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms of its toxicity. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicology.

Chemical and Physical Properties

Paraquat is a quaternary nitrogen compound belonging to the bipyridyl chemical group.[1] It is typically available as a white crystalline solid or in aqueous solutions, often colored dark blue-green.[1]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Paraquat dichloride, Methyl viologen dichloride |

| Molecular Formula | C₁₂H₁₄N₂Cl₂ |

| CAS Number | 1910-42-5 |

Toxicology

Paraquat is classified as a Class II, moderately toxic herbicide by the World Health Organization; however, due to its high acute toxicity and lack of a specific antidote, many argue for its reclassification to Class I.[1] The primary target organ for paraquat toxicity is the lung, where it accumulates and can cause severe damage, including pulmonary fibrosis.[1][3][4] It also affects other organs such as the kidneys, liver, heart, and central nervous system.[1]

Acute Toxicity

Acute exposure to paraquat can be fatal, with the lowest recorded fatal dose in humans being 17 mg/kg.[1] The European Commission has classified paraquat as very toxic by inhalation and toxic in contact with skin and if swallowed.[1]

| Metric | Value | Species | Reference |

| LD50 (oral) | 3-5 mg/kg | Human | [5] |

| Lowest Fatal Dose (oral) | 17 mg/kg | Human | [1] |

Chronic Toxicity

Prolonged exposure to paraquat can lead to serious health damage.[1] Long-term effects include lung damage, kidney failure, heart failure, and esophageal strictures.[3][6][7] There is also considerable evidence suggesting a link between paraquat exposure and the onset or acceleration of Parkinson's disease.[1]

| Metric | Value | Species | Study Duration | Effect | Reference |

| NOAEL | 0.45 mg paraquat ion/kg bw per day | Dog | 1-year | Respiratory dysfunction and histopathological changes | [4][8][9] |

| NOAEL (developmental) | 3 mg/kg bw/day | Not Specified | Not Specified | Embryotoxic only at maternally toxic levels | [1] |

| ADI | 0.0045 mg paraquat ion/kg bw per day | Human | - | Based on the NOAEL of 0.45 mg/kg bw/day with a safety factor of 100 | [4][8] |

| ARfD | 0.0045 mg paraquat ion/kg bw per day | Human | - | Based on the NOAEL of 0.45 mg/kg bw/day with a safety factor of 100 | [4][8] |

Mechanism of Toxicity

The primary mechanism of paraquat toxicity involves a redox-cycling process that generates reactive oxygen species (ROS).[10][11] This leads to oxidative stress, causing cellular damage through lipid peroxidation, mitochondrial damage, and apoptosis.[10][11][12]

Signaling Pathways

Several signaling pathways are implicated in paraquat-induced toxicity, including:

-

NF-κB Activation: ROS generated by paraquat can activate the NF-κB signaling pathway, leading to an inflammatory response.[10]

-

Mitochondrial Damage: Paraquat can disrupt the inner mitochondrial membrane, leading to membrane depolarization and uncoupling.[10]

-

Apoptosis: Paraquat-induced cellular damage can trigger programmed cell death, or apoptosis.[10]

-

Other Pathways: Other signaling pathways involved include Nrf2/ARE, NLRP3 inflammasome, TLRs, PPAR-γ, MAPKs, AMPK, Rho/ROCK, PI3K/Akt/mTOR, TGF-β/Smad, and Wnt/β-catenin.[13]

Caption: Paraquat's mechanism of toxicity via redox cycling and subsequent cellular damage.

Toxicokinetics

Paraquat is rapidly but incompletely absorbed upon ingestion, with peak blood levels occurring within 2-4 hours.[10][14] It is distributed to various tissues, with the highest concentrations found in the lungs, kidneys, liver, and muscle.[10][14] Paraquat is primarily excreted unchanged in the urine within 12-24 hours.[10][11]

Experimental Protocols

Decontamination and Treatment

In cases of paraquat ingestion, immediate decontamination is crucial.[14]

-

Gastric Lavage: Not recommended.[10]

-